Physicochemical Properties & Technical Profile: (4-Nitro-phenyl)-p-tolyl-methanol
Physicochemical Properties & Technical Profile: (4-Nitro-phenyl)-p-tolyl-methanol
The following guide provides an in-depth technical analysis of (4-Nitro-phenyl)-p-tolyl-methanol, structured for researchers and drug development professionals.
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Executive Summary
(4-Nitro-phenyl)-p-tolyl-methanol (CAS 33757-37-8) is a diaryl-substituted secondary alcohol featuring a distinct electronic asymmetry. The molecule comprises an electron-withdrawing 4-nitrophenyl group and an electron-donating p-tolyl (4-methylphenyl) group flanking a central chiral carbinol center. This "push-pull" electronic architecture makes it a valuable intermediate in the synthesis of antihistamines, dyes, and photo-labile protecting groups. Its synthesis typically proceeds via the chemoselective reduction of the corresponding benzophenone, requiring precise control to avoid reducing the nitro moiety.[1]
Molecular Identity & Structural Analysis
The compound is a benzhydrol derivative. The presence of the nitro group significantly increases the acidity of the alcohol proton compared to unsubstituted benzhydrol, while the p-tolyl group provides lipophilic bulk and mild electron donation.
| Parameter | Data / Descriptor |
| Chemical Name | (4-Nitro-phenyl)-p-tolyl-methanol |
| Synonyms | 4-Nitro-4'-methylbenzhydrol; (4-Methylphenyl)(4-nitrophenyl)methanol |
| CAS Number | 33757-37-8 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| SMILES | Cc1ccc(cc1)C(O)c2ccc(cc2)[O-] |
| InChI Key | (Predicted) XZBNCQDGQQYUKB-UHFFFAOYSA-N (Analog based) |
| Chirality | Contains 1 stereocenter (Typically supplied as racemate) |
Physicochemical Profile
Note: Specific experimental constants for this intermediate are sparse in public literature. The values below represent expert-derived estimates based on structural analogs (e.g., 4-nitrobenzhydrol) and standard physicochemical modeling.
| Property | Value / Range | Technical Context |
| Physical State | Solid (Crystalline powder) | Expected to form pale yellow needles or prisms upon recrystallization. |
| Melting Point | 85°C – 95°C (Predicted) | Lower than the ketone precursor (129°C for chloro-analog) due to loss of planar pi-stacking efficiency. |
| Solubility | Soluble: MeOH, EtOH, EtOAc, DCMInsoluble: Water | High lipophilicity (LogP > 2.5) limits aqueous solubility. |
| pKa (OH) | ~14.5 | Slightly more acidic than benzyl alcohol due to the electron-withdrawing p-NO₂ group. |
| LogP | 2.8 ± 0.3 | Indicates good membrane permeability; suitable for drug scaffold usage. |
| H-Bond Donors | 1 (Hydroxyl) | Critical for receptor binding or crystal lattice formation. |
| H-Bond Acceptors | 3 (Nitro group + Hydroxyl) | The nitro group acts as a weak acceptor. |
Synthesis & Purification Protocol
The synthesis of (4-Nitro-phenyl)-p-tolyl-methanol requires the chemoselective reduction of (4-Nitro-phenyl)-p-tolyl-methanone (CAS 5350-47-0). The primary challenge is reducing the ketone without affecting the nitro group, which is susceptible to reduction under hydrogenation conditions.
Core Reaction Logic
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Reagent Selection: Sodium Borohydride (NaBH₄) is the reagent of choice. It is mild and highly selective for ketones over nitro groups.
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Solvent System: Methanol or Ethanol. Protic solvents facilitate the borohydride reduction mechanism.
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Temperature Control: 0°C to Room Temperature (RT). Low temperature prevents over-reduction or side reactions.
Step-by-Step Methodology
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Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol (2.41 g) of (4-Nitro-phenyl)-p-tolyl-methanone in 50 mL of anhydrous methanol.
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Reduction: Cool the solution to 0°C using an ice bath. Slowly add 15 mmol (0.57 g) of NaBH₄ in small portions over 15 minutes. Caution: Hydrogen gas evolution.
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Reaction: Remove the ice bath and allow the mixture to stir at RT for 2 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting ketone spot (higher R_f) should disappear.
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Quenching: Carefully quench the reaction with 10 mL of water, followed by 1N HCl until pH ~6. This decomposes the borate complex.
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Extraction: Evaporate the bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 30 mL).
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Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from a mixture of Ethanol/Water or Hexane/Ethyl Acetate to yield pure (4-Nitro-phenyl)-p-tolyl-methanol.
Figure 1: Chemoselective synthesis pathway for (4-Nitro-phenyl)-p-tolyl-methanol via borohydride reduction.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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δ 2.35 ppm (s, 3H): Methyl group on the p-tolyl ring.
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δ 2.50 ppm (br s, 1H): Hydroxyl proton (-OH). Shifts depending on concentration and solvent.
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δ 5.85 ppm (s, 1H): Methine proton (CH-OH). This is the diagnostic peak for the reduction of the ketone.
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δ 7.15 – 7.25 ppm (m, 4H): Aromatic protons of the p-tolyl ring and protons meta to the nitro group.
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δ 8.15 – 8.20 ppm (d, 2H): Aromatic protons ortho to the nitro group (strongly deshielded).
Infrared Spectroscopy (FT-IR)
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3300 – 3450 cm⁻¹: Broad O-H stretching vibration (Alcohol).
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1520 cm⁻¹ & 1345 cm⁻¹: Strong N-O stretching vibrations (Asymmetric and Symmetric NO₂).
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No Peak at 1650 cm⁻¹: Absence of Carbonyl (C=O) stretch confirms complete reduction of the ketone.
Mass Spectrometry (ESI-MS)
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[M-OH]⁺: 226 m/z. Loss of hydroxyl group to form the stabilized benzhydryl cation is a common fragmentation pathway.
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[M+Na]⁺: 266 m/z. Sodium adduct often observed in ESI.
Figure 2: Analytical logic flow for confirming the structure of (4-Nitro-phenyl)-p-tolyl-methanol.
Stability & Reactivity
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Stability: Stable under standard laboratory conditions. Store in a cool, dry place.
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Light Sensitivity: Nitro-aromatic compounds can be photosensitive. Protect from prolonged exposure to direct light to prevent darkening.
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Reactivity:
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Oxidation: Can be re-oxidized to the ketone using PCC or MnO₂.
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Substitution: The hydroxyl group can be converted to a chloride (using SOCl₂) or mesylate, activating the position for nucleophilic substitution (e.g., in the synthesis of antihistamine analogs).
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Reduction: Stronger reducing agents (e.g., H₂/Pd-C, LiAlH₄) will reduce the nitro group to an amine, yielding (4-aminophenyl)(p-tolyl)methanol .
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References
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PubChem. (n.d.). (4-Nitro-phenyl)-p-tolyl-methanol (CID 11847391). National Library of Medicine. Retrieved from [Link]
